molecular formula C7H7Cl2NO2S B6153300 2-(2-chloropyridin-3-yl)ethane-1-sulfonyl chloride CAS No. 2355562-49-9

2-(2-chloropyridin-3-yl)ethane-1-sulfonyl chloride

Cat. No.: B6153300
CAS No.: 2355562-49-9
M. Wt: 240.11 g/mol
InChI Key: JVUQHBIVLDHRSQ-UHFFFAOYSA-N
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Description

2-(2-chloropyridin-3-yl)ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C7H7Cl2NO2S and a molecular weight of 240.11 g/mol . It is characterized by the presence of a chloropyridine ring attached to an ethane sulfonyl chloride group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloropyridin-3-yl)ethane-1-sulfonyl chloride typically involves the chlorination of 2-(2-pyridyl)ethane-1-sulfonyl chloride. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction is usually performed in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent decomposition .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

2-(2-chloropyridin-3-yl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonothioate Derivatives: Formed by the reaction with thiols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-chloropyridin-3-yl)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-chloropyridin-3-yl)ethane-1-sulfonyl chloride is unique due to its high reactivity and versatility in forming various derivatives.

Properties

CAS No.

2355562-49-9

Molecular Formula

C7H7Cl2NO2S

Molecular Weight

240.11 g/mol

IUPAC Name

2-(2-chloropyridin-3-yl)ethanesulfonyl chloride

InChI

InChI=1S/C7H7Cl2NO2S/c8-7-6(2-1-4-10-7)3-5-13(9,11)12/h1-2,4H,3,5H2

InChI Key

JVUQHBIVLDHRSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)Cl)CCS(=O)(=O)Cl

Purity

95

Origin of Product

United States

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